3-Iodocyclopentanone chemical properties and structure
3-Iodocyclopentanone chemical properties and structure
An In-Depth Technical Guide to 3-Iodocyclopentanone: Synthesis, Structure, and Reactivity
Abstract
3-Iodocyclopentanone is a functionalized carbocycle that serves as a valuable intermediate in organic synthesis. As a β-haloketone, its unique structural arrangement, featuring a reactive C-I bond two carbons removed from a carbonyl group, dictates a reactivity profile distinct from its more commonly studied α-halo counterparts. This guide provides a comprehensive analysis of 3-iodocyclopentanone, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, a robust synthetic protocol via conjugate addition, its detailed spectroscopic signature based on analysis of analogous structures, and its characteristic reactivity, including nucleophilic substitution and elimination pathways. This document aims to serve as a foundational resource, combining theoretical principles with practical, field-proven insights to facilitate its application in complex molecule synthesis.
Molecular Structure and Physicochemical Properties
3-Iodocyclopentanone possesses a five-membered aliphatic ring. The presence of a ketone functional group at C1 and an iodine atom at C3 makes it a chiral molecule. The electron-withdrawing nature of the carbonyl group influences the reactivity of the C-I bond, though to a lesser extent and through a different mechanism than in α-haloketones.
The key physicochemical properties of 3-iodocyclopentanone, computed from publicly available databases, are summarized below for quick reference.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 3-iodocyclopentan-1-one | [1] |
| CAS Number | 86613-17-4 | [1][2] |
| Molecular Formula | C₅H₇IO | [1][2][3] |
| Molecular Weight | 210.01 g/mol | [1] |
| Monoisotopic Mass | 209.95416 Da | [1] |
| Canonical SMILES | C1CC(=O)CC1I | [1] |
| InChI Key | APMGHATZDKMABH-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis of 3-Iodocyclopentanone
While 3-iodocyclopentanone is not widely commercially available and often requires custom synthesis, a reliable and logical synthetic route is the conjugate (Michael) addition of an iodide nucleophile to an α,β-unsaturated precursor, 2-cyclopenten-1-one.[2][3] This method is efficient for forming the C-I bond at the β-position of the carbonyl group.
The underlying principle of this reaction is the generation of an iodide nucleophile that attacks the electron-deficient β-carbon of the enone system. A common and effective method for this transformation utilizes trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).
Experimental Protocol: Synthesis via Conjugate Addition
This protocol describes a plausible and robust method for the laboratory-scale synthesis of 3-iodocyclopentanone.
Materials:
-
2-Cyclopenten-1-one (CAS: 930-30-3)
-
Sodium iodide (NaI), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon), add anhydrous sodium iodide (1.2 equivalents).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask and stir the suspension.
-
TMSI Generation: Slowly add trimethylsilyl chloride (1.2 equivalents) to the stirred suspension. Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of trimethylsilyl iodide.
-
Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-cyclopenten-1-one (1.0 equivalent) dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-iodocyclopentanone.
Spectroscopic Characterization
No publicly available, experimentally verified spectra for 3-iodocyclopentanone currently exist. However, a detailed and reliable spectroscopic profile can be predicted by analyzing the spectra of structurally related compounds, including cyclopentanone, iodocyclopentane, and other substituted cyclopentanones.[4][5][6][7][8][9][10][11][12][13]
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Explanation |
| ¹H NMR | H3 (methine) | ~4.0 - 4.5 ppm (tt) | The proton on the carbon bearing the iodine (C3) will be the most downfield non-carbonyl proton due to the deshielding effect of the electronegative iodine. It will appear as a triplet of triplets due to coupling with adjacent CH₂ groups (H2 and H4). |
| H2, H4 (methylenes α to C=O) | ~2.5 - 3.0 ppm (m) | These protons are adjacent to the electron-withdrawing carbonyl group and will be deshielded. They are also adjacent to the C-I carbon, leading to further deshielding and complex splitting. | |
| H5 (methylene β to C=O) | ~2.0 - 2.4 ppm (m) | This methylene group is the most shielded, being furthest from both the iodine and the carbonyl group. | |
| ¹³C NMR | C1 (carbonyl) | ~215 - 220 ppm | The carbonyl carbon is characteristically the most downfield signal in the spectrum.[4] |
| C3 (C-I) | ~30 - 35 ppm | The direct attachment to iodine causes a significant upfield shift compared to other halogens due to the heavy atom effect, but it is still deshielded relative to a standard alkane carbon. | |
| C2, C4 (α to C=O) | ~45 - 50 ppm | These carbons are deshielded by the adjacent carbonyl group. | |
| C5 (β to C=O) | ~35 - 40 ppm | This carbon is the most shielded among the methylene carbons. | |
| IR Spec. | C=O Stretch | ~1745 cm⁻¹ (strong) | Five-membered ring ketones typically show a carbonyl stretch at a higher frequency than acyclic or six-membered ring ketones due to ring strain.[9][13] |
| C-I Stretch | ~500 - 600 cm⁻¹ (weak-medium) | The carbon-iodine bond vibration appears in the fingerprint region and is often weak.[12] | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 210 | The molecular ion peak should be observable. |
| [M-I]⁺ | m/z = 83 | Loss of the iodine atom is a highly favorable fragmentation pathway, as iodine is an excellent leaving group. This fragment (the cyclopentanone cation) will likely be a very prominent peak. | |
| [C₄H₅O]⁺ | m/z = 69 | Resulting from α-cleavage (loss of CH₂I) followed by rearrangement. | |
| [C₃H₅]⁺ | m/z = 41 | Further fragmentation of the cyclopentyl ring. |
Chemical Reactivity and Key Transformations
As a β-haloketone, 3-iodocyclopentanone's reactivity is primarily centered on the β-carbon, which is susceptible to nucleophilic attack, and the α-protons, which can be removed by a base to facilitate elimination.
A. Nucleophilic Substitution (S_N2)
The C3 carbon is an electrophilic center, and the iodide is an excellent leaving group. Therefore, 3-iodocyclopentanone readily undergoes S_N2 reactions with a variety of nucleophiles. This reaction is a cornerstone of its utility, allowing for the introduction of diverse functional groups at the 3-position of the cyclopentanone ring.
Causality: The reaction proceeds via a standard bimolecular backside attack. The choice of a non-basic or weakly basic nucleophile is crucial to prevent the competing E2 elimination pathway. This transformation is valuable for building more complex molecular scaffolds, for instance, in the synthesis of β-aminoketones, which are important pharmacophores.[14]
B. Elimination (E2) Reaction
In the presence of a strong, non-nucleophilic base, 3-iodocyclopentanone can undergo an E2 elimination reaction. The base abstracts a proton from the C2 or C4 position (α to the carbonyl), and the resulting enolate intermediate expels the iodide ion to form 2-cyclopenten-1-one.
Causality: The acidity of the α-protons is significantly increased by the adjacent carbonyl group. A sterically hindered base (e.g., potassium tert-butoxide) is preferred to favor elimination over substitution at the carbonyl carbon. This reaction provides a direct route back to the α,β-unsaturated ketone, which can be useful for subsequent conjugate addition reactions with different nucleophiles.
Potential Applications in Organic Synthesis
The cyclopentanone motif is a core structural feature in a vast array of biologically active natural products and pharmaceutical agents, including prostaglandins, jasmonates, and various alkaloids.[15] 3-Iodocyclopentanone serves as an excellent starting material for accessing functionalized derivatives of this important scaffold.
-
Precursor for Substituted Cyclopentanones: Through the S_N2 displacement of iodide, a wide range of substituents (amines, azides, thiols, cyanides, etc.) can be installed at the C3 position.
-
Synthesis of Bicyclic Systems: The dual functionality of the ketone and the iodo-group allows for sequential reactions to build more complex fused or bridged ring systems. For example, the ketone could be converted to an enolate, which could then act as an intramolecular nucleophile to displace the iodide, forming a bicyclo[2.1.0]pentane derivative.
-
Radical Chemistry: The C-I bond is relatively weak and can be cleaved homolytically to generate a carbon-centered radical at the C3 position, enabling its use in radical-mediated C-C bond-forming reactions.[16]
Safety and Handling Protocols
As a reactive organoiodide, 3-iodocyclopentanone should be handled with appropriate care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, general precautions for handling iodoalkanes and ketones should be strictly followed.[17][18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition. Organoiodides can be light-sensitive.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and finely powdered metals.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
Hasaninejad, A., et al. (2012). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. International Journal of Organic Chemistry, 2(1), 39-44. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15582162, 3-Iodocyclopentanone. [Link]
-
Al-dujaili, A. H., & Al-Zoubi, R. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24657-24683. [Link]
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844. [Link]
-
Chegg Inc. (n.d.). Write the mechanism for 1-iodo-2-methyl cyclopentane to 1-methyl cyclopentanone. [Link]
-
SpectraBase (n.d.). cis-1-Iodo-3-methyl-cyclopentane. [Link]
-
ChemTube3D (n.d.). Aldol reaction of cyclopentanone. [Link]
-
University of Pretoria (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
ResearchGate (2019). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. [Link]
-
Chemistry LibreTexts (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Organic Chemistry Data (n.d.). 13C NMR Chemical Shifts. [Link]
-
Oregon State University (n.d.). 13C NMR Chemical Shift. [Link]
-
ChemConnections (n.d.). 13C NMR Spectroscopy. [Link]
-
Organic Chemistry Portal (n.d.). Cyclopentanone synthesis. [Link]
-
Organic Chemistry Portal (n.d.). Cyclopentenone synthesis. [Link]
-
Denis, F., & Renaud, P. (2014). Stereoselective Iodine Atom Transfer [3 + 2] Cycloaddition Reaction with Alkenes Using Unsymmetrical Allylated Active Methine Radicals. The Journal of Organic Chemistry, 79(12), 5649–5656. [Link]
-
Science Lab (n.d.). Iodine Solution - Safety Data Sheet. [Link]
-
Royal Society of Chemistry (2021). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics, 23(45), 25619-25636. [Link]
-
Organic Chemistry Portal (n.d.). β-Iodoketone synthesis by iodination. [Link]
-
TETRAHEDRON CHEMISTRY CLASSES (2023). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. [Link]
-
NIST (n.d.). Cyclopentanone - Mass Spectrum. NIST Chemistry WebBook. [Link]
-
NIST (n.d.). Cyclopentanone - IR Spectrum. NIST Chemistry WebBook. [Link]
-
Sugita, Y., & Yokoe, I. (1996). REACTION OF 3-IODOCHROMONE WITH NUCLEOPHILE 1. REACTION OF 3-IODOCHROMONE WITH AZOLES. Heterocycles, 43(11), 2503. [Link]
-
Wikipedia (n.d.). Iodolactonization. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73784, Iodocyclopentane. [Link]
-
Larock, R. C., & Doty, M. J. (1995). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 60(13), 3990–4001. [Link]
-
NIST (n.d.). 3-Ethylcyclopentanone - IR Spectrum. NIST Chemistry WebBook. [Link]
-
NIST (n.d.). Cyclopentane, iodo- - IR Spectrum. NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry (n.d.). Infrared spectrum of 1-iodopropane. [Link]
-
NIST (n.d.). Cyclopentanone, 3-methyl- - IR Spectrum. NIST Chemistry WebBook. [Link]
-
NIST (n.d.). Cyclopentane, iodo- - IR Spectrum Data. NIST Chemistry WebBook. [Link]
-
New Jersey Department of Health (n.d.). HAZARD SUMMARY - beta-PROPIOLACTONE. [Link]
Sources
- 1. 3-Iodocyclopentanone | C5H7IO | CID 15582162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Buy Online CAS Number 86613-17-4 - TRC - 3-Iodocyclopentanone | LGC Standards [lgcstandards.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]
- 7. IODOCYCLOPENTANE(1556-18-9) 1H NMR [m.chemicalbook.com]
- 8. Cyclopentanone [webbook.nist.gov]
- 9. Cyclopentanone [webbook.nist.gov]
- 10. Iodocyclopentane | C5H9I | CID 73784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclopentane, iodo- [webbook.nist.gov]
- 12. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 14. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 15. Iodolactonization - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fishersci.com [fishersci.com]
- 18. edvotek.com [edvotek.com]
